

MRS2179 Technical Support Center: Quality Control & Purity Assessment

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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B1141304

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of MRS2179, a selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is MRS2179 and what is its primary mechanism of action?

A1: MRS2179 is a potent and selective competitive antagonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Its chemical name is 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate.[2] By blocking the P2Y1 receptor, MRS2179 inhibits ADP-induced physiological processes, most notably platelet aggregation and shape change.[3] This makes it a valuable tool for research into thrombosis and hemostasis.[1][4]

Q2: What is the typical purity level for research-grade MRS2179?

A2: Commercially available research-grade **MRS2179 tetrasodium** salt typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2][5] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[2]

Q3: How should I prepare stock solutions of MRS2179?

A3: **MRS2179 tetrasodium** salt is soluble in water.^[2] Suppliers indicate solubility up to 50 mM in water.^[2] For preparing stock solutions, always use the batch-specific molecular weight found on the product vial and its CoA, as this can vary with the degree of hydration.^[2] It is recommended to filter-sterilize aqueous stock solutions using a 0.22 µm filter before use in cell-based assays.^[6]

Q4: What are the recommended storage conditions for MRS2179?

A4: Proper storage is critical to maintain the stability and integrity of MRS2179. The recommended conditions are summarized in the table below.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	≥ 4 years	Store desiccated, away from moisture. ^{[3][6]}
Stock Solution (in solvent)	-80°C	Up to 6 months	Sealed storage, away from moisture. ^[6]
Stock Solution (in solvent)	-20°C	Up to 1 month	Sealed storage, away from moisture. ^[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in functional assays (e.g., platelet aggregation inhibition).

- Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
 - Solution: Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Re-verify the purity using HPLC (see Protocol 1).
- Possible Cause 2: Inaccurate Concentration. The molecular weight of the salt form (e.g., tetrasodium salt, ammonium salt hydrate) and its degree of hydration can affect the

calculated concentration.^{[2][3]}

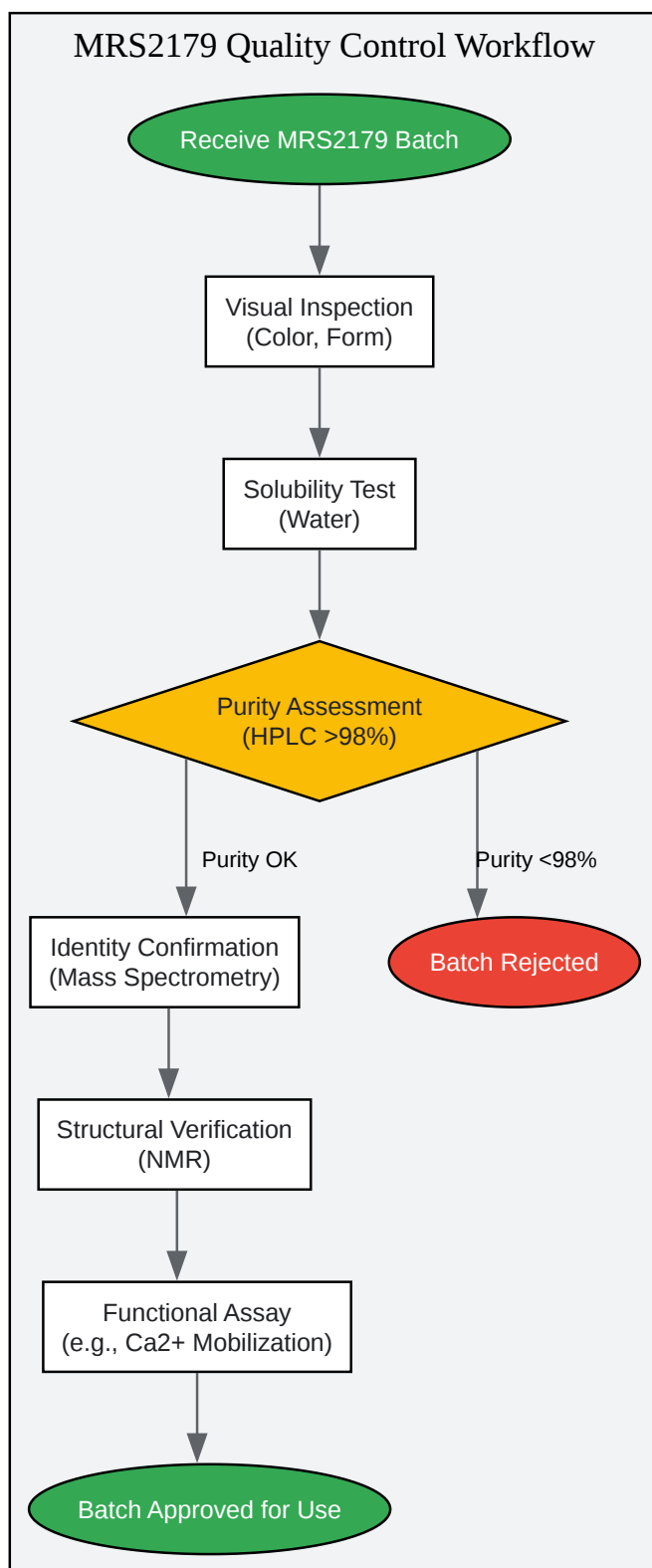
- Solution: Always use the batch-specific molecular weight from the Certificate of Analysis for concentration calculations. Confirm the identity and integrity of the compound using Mass Spectrometry (see Protocol 2).
- Possible Cause 3: Solubility Issues. The compound may not be fully dissolved, leading to a lower effective concentration.
 - Solution: Ensure the compound is completely dissolved in the appropriate solvent (e.g., water). Gentle warming or sonication can aid dissolution. Visually inspect the solution for any particulates before use.

Issue 2: Unexpected peaks observed during HPLC analysis.

- Possible Cause 1: Synthesis-Related Impurities. Impurities may arise from starting materials or side reactions during synthesis.^[7]
 - Solution: Characterize the impurity using Mass Spectrometry and/or NMR (see Protocols 2 & 3) to identify its structure. If the impurity level is significant (>2%), the batch may not be suitable for sensitive experiments.
- Possible Cause 2: Degradation Product. MRS2179, like other nucleotides, can be susceptible to hydrolysis or oxidation over time, especially if stored improperly.
 - Solution: Compare the chromatogram to that of a freshly prepared, high-purity standard. If degradation is suspected, acquire a new batch of the compound.
- Possible Cause 3: Contamination. The sample may be contaminated by the solvent, glassware, or other reagents.
 - Solution: Run a blank injection (solvent only) to identify any peaks originating from the mobile phase or system. Ensure meticulous lab hygiene.

Quality Control Workflow

A systematic approach is essential for verifying the quality and purity of MRS2179.



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Caption: Recommended workflow for the quality control of MRS2179.

Pharmacological & Physicochemical Data

The following tables summarize key data for MRS2179.

Table 1: Pharmacological Profile

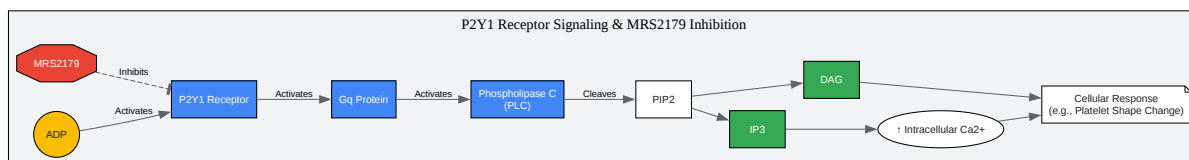
Parameter	Receptor	Value	Species	Reference
KB	P2Y1	100 - 102 nM	Turkey	[3] [6]
pA2	P2Y1	6.99	Turkey	[6]
IC50	P2X1	1.15 µM	Rat	[2]
IC50	P2X3	12.9 µM	Rat	[2]

Table 2: Physicochemical Properties (Tetrasodium Salt)

Property	Value	Reference
Molecular Weight	513.16 g/mol (anhydrous)	[2]
Formula	C11H13N5O9P2Na4	[2]
Purity (Typical)	≥98% (HPLC)	[2]
Solubility	Soluble to 50 mM in water	[2]
Appearance	Solid	[3]

P2Y1 Receptor Signaling Pathway

MRS2179 acts by competitively blocking the P2Y1 receptor, thereby inhibiting the downstream signaling cascade initiated by ADP.



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Caption: MRS2179 competitively antagonizes the P2Y1 receptor.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of MRS2179. Method validation according to ICH guidelines is recommended for quantitative analysis.^[8]

- Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Reagents:
 - Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate with 0.1% Phosphoric Acid (pH adjusted to ~4.0).
 - Mobile Phase B: Acetonitrile.
 - Sample Diluent: Water.
- Sample Preparation:
 - Accurately weigh and dissolve MRS2179 in water to a final concentration of ~1 mg/mL.
 - Filter the sample through a 0.45 µm syringe filter before injection.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: ~260 nm (based on adenosine chromophore).
 - Column Temperature: 30°C.
 - Gradient Elution: A linear gradient from ~5% to 40% Mobile Phase B over 20 minutes can be a starting point. The gradient should be optimized to achieve good separation between the main peak and any impurities.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main MRS2179 peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of MRS2179.

- Instrumentation: Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or infusion pump.
- Sample Preparation: Prepare a dilute solution of MRS2179 (~10 μ g/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
- MS Analysis (Negative Ion Mode):
 - Infuse the sample directly or analyze the eluent from the HPLC.
 - Acquire a full scan mass spectrum.

- Expected Ion: For the free acid form ($C_{11}H_{17}N_5O_9P_2$), the expected $[M-H]^-$ ion would be at m/z 424.04. For the tetrasodium salt, observe the corresponding mass.
- Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value. The high-resolution mass should be within a 5 ppm tolerance.

Protocol 3: Structural Verification by Quantitative NMR (qNMR)

Quantitative 1H NMR (qNMR) is a powerful tool for simultaneous structure confirmation and purity assessment without a specific reference standard for the analyte.[\[9\]](#)[\[10\]](#)

- Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
- Reagents:
 - Deuterated solvent (e.g., D_2O).
 - Certified internal standard (IS) with a known purity, (e.g., maleic acid, DSS). The IS should have a resonance that does not overlap with the analyte signals.
- Sample Preparation:
 - Accurately weigh a specific amount of MRS2179 and the internal standard into an NMR tube.
 - Add a known volume of deuterated solvent and dissolve completely.
- NMR Acquisition:
 - Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay ($D1$) to ensure full relaxation of all protons (typically 5 times the longest $T1$ value).
- Data Analysis:
 - Integrate a well-resolved, characteristic signal for MRS2179 and a signal for the internal standard.

- Calculate the purity using the following equation: $\text{Purity (\%)} = (\text{I}_{\text{analyte}} / \text{I}_{\text{IS}}) * (\text{N}_{\text{IS}} / \text{N}_{\text{analyte}}) * (\text{MW}_{\text{analyte}} / \text{MW}_{\text{IS}}) * (\text{m}_{\text{IS}} / \text{m}_{\text{analyte}}) * \text{Purity}_{\text{IS}}$ Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, IS = Internal Standard.

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